An In-Depth Technical Guide to the Oxazolo[5,4-d]pyrimidine Core: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to the Oxazolo[5,4-d]pyrimidine Core: Structure, Properties, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern science, demanding both innovation and a deep understanding of molecular architecture. Within the vast landscape of heterocyclic chemistry, the oxazolo[5,4-d]pyrimidine core has emerged as a "privileged structure"—a molecular framework that demonstrates a remarkable propensity for binding to a diverse array of biological targets.[1][2] Its significance lies in its structural analogy to naturally occurring purines, the fundamental building blocks of nucleic acids. This mimicry allows oxazolo[5,4-d]pyrimidine derivatives to function as antagonists or modulators of enzymes and receptors that typically interact with purines, opening up a wealth of therapeutic possibilities.[3][4]
First synthesized in the early 20th century, the oxazolo[5,4-d]pyrimidine system has garnered escalating interest for its versatile biological activities.[5][6] Extensive research has unveiled its potential in oncology, immunology, and virology, making it a focal point for contemporary drug discovery programs.[7][8][9] This guide serves as a comprehensive technical resource, delving into the fundamental properties, synthetic strategies, and diverse therapeutic applications of this compelling heterocyclic system. We will explore the intricate structure-activity relationships that govern its biological effects and provide practical, field-proven insights to empower researchers in their pursuit of next-generation therapeutics.
Part 1: The Oxazolo[5,4-d]pyrimidine Core: Fundamentals
Core Structure and Physicochemical Properties
The oxazolo[5,4-d]pyrimidine core is a bicyclic heteroaromatic system formed by the fusion of an oxazole ring and a pyrimidine ring. This fusion results in a planar structure with a unique distribution of electron density, which is critical for its interaction with biological macromolecules.
Structure of the Oxazolo[5,4-d]pyrimidine Core
Caption: Numbering of the oxazolo[5,4-d]pyrimidine core.
The physicochemical properties of the unsubstituted core, as computed by PubChem, are summarized below. These properties are crucial for predicting its behavior in biological systems, including solubility, membrane permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₅H₃N₃O | [10] |
| Molecular Weight | 121.10 g/mol | [10] |
| XLogP3 | 0.4 | [10] |
| Hydrogen Bond Donor Count | 0 | [10] |
| Hydrogen Bond Acceptor Count | 3 | [10] |
| Rotatable Bond Count | 0 | [10] |
| Exact Mass | 121.027611728 Da | [10] |
| Topological Polar Surface Area | 51.8 Ų | [10] |
General Synthetic Strategies
The construction of the oxazolo[5,4-d]pyrimidine scaffold can be broadly categorized into two primary strategies, offering flexibility in accessing a wide range of derivatives.[6][8] The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
-
Strategy A: Pyrimidine Ring Annulation onto an Oxazole Core: This is a widely employed method that starts with a suitably functionalized oxazole, typically a 5-aminooxazole-4-carbonitrile. The pyrimidine ring is then constructed in one or two steps.[5]
-
Strategy B: Oxazole Ring Annulation onto a Pyrimidine Core: This approach begins with a substituted pyrimidine, such as a 4-amino-5-hydroxypyrimidine, and the oxazole ring is subsequently formed.[8]
Caption: General synthetic strategies for the oxazolo[5,4-d]pyrimidine core.
Part 2: Medicinal Chemistry and Therapeutic Applications
The versatility of the oxazolo[5,4-d]pyrimidine scaffold has been extensively leveraged in the design of inhibitors for a range of enzymes and signaling pathways implicated in various diseases, most notably cancer.[1]
The Oxazolo[5,4-d]pyrimidine Scaffold in Oncology
The purine-like nature of this scaffold makes it an ideal candidate for targeting ATP-binding sites in protein kinases, which are often dysregulated in cancer.[2][3]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[11] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Numerous oxazolo[5,4-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[5][12]
Structure-Activity Relationship (SAR) Analysis:
-
Substitution at C2: The C2 position is often substituted with an aryl or heteroaryl group, which can form key interactions within the hydrophobic pocket of the VEGFR-2 active site.
-
Substitution at C5: Small alkyl groups, such as methyl, at the C5 position can enhance potency.
-
Substitution at C7: The C7 position is a critical point for modification. Introduction of various amino groups, particularly those with aliphatic chains or cyclic amines like piperazine, can significantly impact activity and selectivity. For example, a methylpiperazine moiety at C7 has been shown to be favorable for antiproliferative activity.[3]
The table below summarizes the activity of some representative oxazolo[5,4-d]pyrimidine-based VEGFR-2 inhibitors.
| Compound | R² | R⁵ | R⁷ | IC₅₀ (µM) against VEGFR-2 |
| 1 | 4-Cl-Phenyl | H | 4-methylpiperazin-1-yl | 0.12 |
| 2 | Phenyl | CH₃ | 3-(dimethylamino)propylamino | 0.25 |
| 3 | Isoxazole | H | Pentylamino | 0.08 |
Data compiled from various sources for illustrative purposes.
Caption: Inhibition of the VEGFR-2 signaling pathway by oxazolo[5,4-d]pyrimidines.
The B-cell lymphoma 2 (Bcl-2) protein is a key anti-apoptotic factor that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[13] Certain oxazolo[5,4-d]pyrimidine derivatives have been identified as inhibitors of Bcl-2, promoting cancer cell death.[7] SAR studies have indicated that an isoxazole substituent at the C2 position, combined with aliphatic amino chains at the C7 position, is a favorable combination for Bcl-2 inhibitory activity.[3]
Beyond Oncology: Diverse Biological Activities
The therapeutic potential of the oxazolo[5,4-d]pyrimidine core extends beyond cancer treatment.
-
Immunomodulatory Effects: Derivatives of this scaffold have demonstrated both immunosuppressive and anti-inflammatory activities, suggesting their potential use in treating autoimmune disorders.[6][9]
-
Antiviral Activity: Some compounds have shown the ability to inhibit the replication of viruses such as human herpes virus type-1 (HHV-1).[8][9]
-
Cannabinoid Receptor (CB2) Antagonism: Through a scaffold hopping strategy, novel oxazolo[5,4-d]pyrimidines have been designed as competitive neutral antagonists of the CB2 receptor, with potential applications in various neurological and inflammatory conditions.[14]
Part 3: Experimental Protocols and Practical Considerations
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for the synthesis of a representative oxazolo[5,4-d]pyrimidine derivative and for its biological evaluation.
Detailed Synthesis of 2-(5-amino-3-methylisoxazol-4-yl)-7-(pentylamino)oxazolo[5,4-d]pyrimidine
This protocol is adapted from published procedures and illustrates the pyrimidine ring annulation strategy.[5]
Step 1: Synthesis of Intermediate Imidoester
-
To a solution of 5-amino-2-(5-amino-3-methylisoxazol-4-yl)oxazole-4-carbonitrile (1.0 eq) in triethyl orthoformate (10.0 eq), add a catalytic amount of acetic anhydride.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess triethyl orthoformate under reduced pressure.
-
The crude product is typically a solid and can be purified by recrystallization from ethanol to yield the intermediate ethyl N-(4-cyano-2-(5-amino-3-methylisoxazol-4-yl)oxazol-5-yl)acetimidate.
Step 2: Ring Closure to Form the Oxazolo[5,4-d]pyrimidine Core
-
Suspend the intermediate imidoester (1.0 eq) in ethanol.
-
Add pentylamine (1.2 eq) to the suspension.
-
Heat the mixture to reflux for 8-12 hours. The reaction should become homogeneous as it progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
In Vitro Assay for Biological Evaluation: VEGFR-2 Kinase Assay
This luminescence-based assay quantifies the inhibitory activity of a compound by measuring the amount of ATP remaining after the kinase reaction.[1][3]
Materials and Reagents:
-
Recombinant Human VEGFR-2 kinase
-
PTK Substrate (e.g., Poly(Glu,Tyr 4:1))
-
Kinase Buffer (e.g., 5x Kinase Buffer 1)
-
ATP solution (500 µM)
-
Test compound (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ or Kinase-Glo® MAX)
-
White 96-well assay plates
Experimental Workflow:
-
Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock.
-
Prepare serial dilutions of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the PTK substrate.
-
-
Assay Execution:
-
Add the Master Mix to all wells of a 96-well plate.
-
Add the diluted test compound to the "Test Inhibitor" wells.
-
Add buffer with DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add only buffer to the "Blank" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Stop the reaction and measure the remaining ATP according to the manufacturer's protocol for the chosen kinase assay kit. This typically involves adding a reagent to stop the kinase reaction and deplete ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence signal of the "Blank" wells from all other measurements.
-
Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control".
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The oxazolo[5,4-d]pyrimidine core represents a remarkably versatile and privileged scaffold in medicinal chemistry. Its structural similarity to purines provides a rational basis for its interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. The extensive research in oncology has demonstrated its potential to yield potent inhibitors of key cancer-related targets like VEGFR-2 and Bcl-2. Furthermore, the expanding exploration into other therapeutic areas, such as immunology and neurology, underscores the vast untapped potential of this heterocyclic system.
Future research will likely focus on several key areas:
-
Exploration of New Biological Targets: The inherent drug-like properties of the scaffold warrant its evaluation against a wider range of enzymes and receptors.
-
Development of More Selective Inhibitors: Fine-tuning the substitution patterns on the core will be crucial for developing derivatives with improved selectivity and reduced off-target effects.
-
Application of Novel Synthetic Methodologies: The development of more efficient and diverse synthetic routes will accelerate the discovery of new bioactive compounds.
References
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Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]
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Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. Available at: [Link]
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Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. NIH. Available at: [Link]
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Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. Available at: [Link]
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Oxazolo(5,4-d)pyrimidine. PubChem. Available at: [Link]
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Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. PubMed. Available at: [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH. Available at: [Link]
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Discovery of new VEGFR-2 inhibitors based on bis([1][3][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC - PubMed Central. Available at: [Link]
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Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. Available at: [Link]
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Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... ResearchGate. Available at: [Link]
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Development of novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists based on scaffold hopping. PubMed. Available at: [Link]
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Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. Available at: [Link]
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